2-(Aminomethyl)-4(3H)-quinazolinone hydrate
Overview
Description
2-(Aminomethyl)-4(3H)-quinazolinone hydrate is a chemical compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The hydrate form indicates that the compound includes water molecules in its crystalline structure.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various organic compounds
Mode of Action
It’s known that similar compounds can act as coupling agents in the synthesis of peptides . They can form amide linkages by coupling a C-terminal glycine unit and N-terminal amine . This process is a coupling reagent-free and catalyst-free peptide synthesis via oxidative amide bond formation .
Biochemical Pathways
It’s known that similar compounds can participate in the synthesis of peptides . The impact on downstream effects would depend on the specific biochemical context in which the compound is used.
Result of Action
It’s known that similar compounds can participate in the synthesis of peptides . The specific effects would depend on the context in which the compound is used.
Action Environment
It’s known that similar compounds can participate in the synthesis of peptides . The specific influence of environmental factors would depend on the context in which the compound is used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4(3H)-quinazolinone hydrate typically involves the reaction of 2-chloro-4(3H)-quinazolinone with formaldehyde and ammonia or a primary amine under acidic conditions. The reaction proceeds through a Mannich reaction mechanism, where the aminomethyl group is introduced at the 2-position of the quinazolinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4(3H)-quinazolinone hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other quinazolinone derivatives with different functional groups.
Scientific Research Applications
2-(Aminomethyl)-4(3H)-quinazolinone hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinazolinone derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)benzimidazole dihydrochloride hydrate
- 2-(Aminomethyl)benzimidazole hydrate
- 2-(Aminomethyl)benzimidazole
Uniqueness
2-(Aminomethyl)-4(3H)-quinazolinone hydrate is unique due to its specific quinazolinone structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different set of interactions and activities, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(aminomethyl)-3H-quinazolin-4-one;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.H2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8;/h1-4H,5,10H2,(H,11,12,13);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXJHJLCYCIXJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CN.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.